molecular formula C16H18N2O3S2 B2376024 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941890-80-8

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2376024
CAS No.: 941890-80-8
M. Wt: 350.45
InChI Key: MXJUHGUCOBFTJO-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the pyrrolidinone moiety. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and pyrrolidinone precursors. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-14-9-10-16(22-14)23(20,21)17-12-5-7-13(8-6-12)18-11-3-4-15(18)19/h5-10,17H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUHGUCOBFTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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